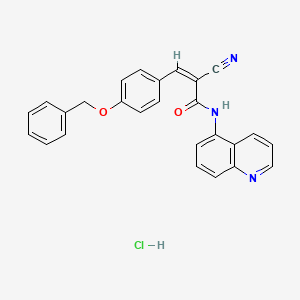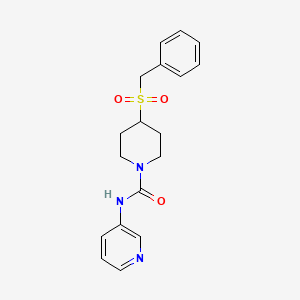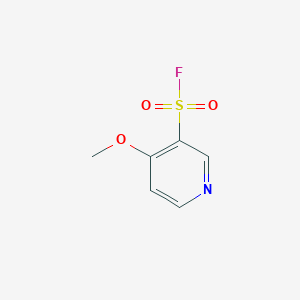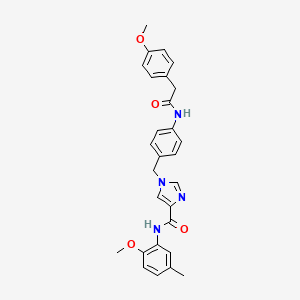![molecular formula C13H17NO5S B2557126 1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid CAS No. 385398-15-2](/img/structure/B2557126.png)
1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The methoxyphenyl group attached to the sulfonyl group could potentially contribute to the compound’s biological activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various methods such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed rings .
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of the piperidine ring and the sulfonyl group . The methoxyphenyl group could also influence the overall shape and properties of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the piperidine ring could undergo various reactions such as N-alkylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar sulfonyl group and the nonpolar methoxyphenyl group could impact its solubility .
Scientific Research Applications
Anticancer Potential
1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid derivatives have been studied for their potential as anticancer agents. For instance, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, synthesized using a compound related to this compound, showed promising anticancer activity (Rehman et al., 2018). These derivatives demonstrated significant inhibitory effects on cancer cell lines, underscoring the potential of this chemical scaffold in cancer therapy.
Inhibitors for Tumor Necrosis Factor-Alpha and Matrix Metalloproteinase
Compounds related to this compound, particularly those with variations in the sulfonyl group, have shown inhibition against tumor necrosis factor-alpha (TACE) and matrix metalloproteinase (MMP) (Venkatesan et al., 2004). These findings indicate potential therapeutic applications in diseases where TACE and MMP are implicated, such as inflammatory and oncological conditions.
Electrochemical Studies
The electrochemical behavior of N-acyl and N-sulfonyl piperidine derivatives, related to this compound, has been explored (Golub & Becker, 2015). These studies contribute to a deeper understanding of the chemical properties and potential applications of such compounds in electrochemical processes and materials science.
Antioxidant and Anticholinesterase Activity
Sulfonyl hydrazone compounds incorporating piperidine rings, akin to this compound, have shown significant antioxidant and anticholinesterase activities (Karaman et al., 2016). These properties suggest potential applications in treating oxidative stress-related disorders and neurological conditions where cholinesterase inhibition is beneficial.
Antimicrobial Studies
Derivatives of this compound have been evaluated for their antimicrobial properties. Novel pyridine derivatives, including those with sulfonyl groups, exhibited considerable antibacterial activity (Patel & Agravat, 2009). These findings underscore the potential use of these compounds in developing new antimicrobial agents.
Synthesis and Applications in Carbohydrate Chemistry
The compound has also been used in the synthesis of protected glycosyl donors in carbohydrate chemistry, demonstrating its utility in complex organic syntheses (Spjut, Qian, & Elofsson, 2010). This application is significant for the development of novel carbohydrates and glycoconjugates with potential biological activity.
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-19-11-2-4-12(5-3-11)20(17,18)14-8-6-10(7-9-14)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSWWTGQHOOLAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazole-2-thiol](/img/structure/B2557044.png)


![Methyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B2557048.png)


![2-(4-chlorophenoxy)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2557055.png)


![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2557062.png)

![2-[[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2557064.png)
![5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-3-carboxylic acid](/img/structure/B2557065.png)
